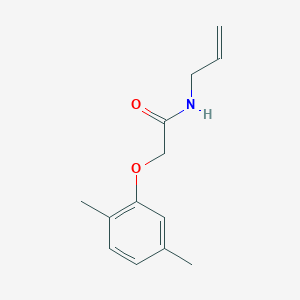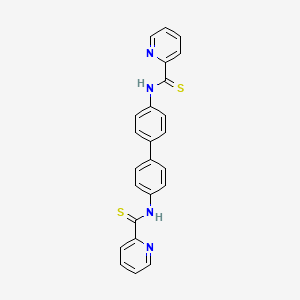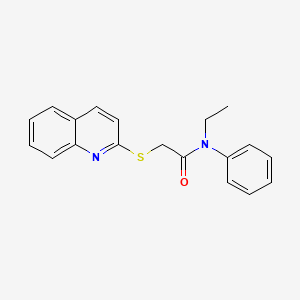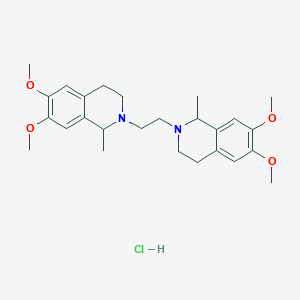![molecular formula C15H23N3OS B5142607 N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-331440, is a synthetic compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been extensively studied for its biological properties.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in animal models of cancer. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its high purity and stability. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Orientations Futures
There are several future directions for research related to N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of PTP1B and JAK2. Another area of interest is the investigation of the potential use of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 4-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out in anhydrous toluene at reflux temperature for 24 hours. The product is then purified by column chromatography to obtain N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in high yield and purity.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-3-5-14(6-4-13)17-15(20)16-7-2-8-18-9-11-19-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWQQCVJXPKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)


![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)